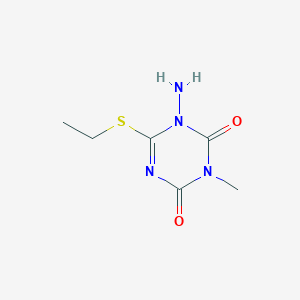
2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride
概要
説明
2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride is a complex organic compound featuring a piperazine ring substituted with a chlorophenyl and phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-((4-chlorophenyl)(phenyl)methyl)piperazine.
Ethoxylation: The piperazine derivative is then reacted with ethylene oxide to introduce the ethoxy group, yielding 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol).
Acetylation: The final step involves the reaction of the ethoxylated product with acetyl chloride to form the desired acetyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acetyl chloride group.
Oxidation and Reduction: The piperazine ring and the aromatic groups can participate in various oxidation and reduction reactions.
Hydrolysis: The acetyl chloride group is susceptible to hydrolysis, forming the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the acetyl chloride group under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aromatic rings.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the piperazine ring or the aromatic groups.
Major Products
Hydrolysis: The major product of hydrolysis is 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactive acetyl chloride group makes it a valuable building block for creating derivatives with potential biological activity.
Biology and Medicine
In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents. The piperazine ring is a common motif in many drugs, and modifications to this structure can lead to compounds with diverse pharmacological properties.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials where specific functional groups are required.
作用機序
The mechanism of action of compounds derived from 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride typically involves interaction with biological targets such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing these compounds to bind to and modulate the activity of various receptors in the body.
類似化合物との比較
Similar Compounds
Cetirizine: A well-known antihistamine that also contains a piperazine ring.
Hydroxyzine: Another antihistamine with a similar structure.
Meclizine: Used to treat motion sickness and vertigo, also featuring a piperazine ring.
Uniqueness
What sets 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetyl chloride apart is its specific substitution pattern, which can impart unique pharmacological properties. The presence of both chlorophenyl and phenylmethyl groups can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCCUMBKXPXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)Cl)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






